molecular formula C17H17NO3S B2693942 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide CAS No. 328287-32-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide

Cat. No.: B2693942
CAS No.: 328287-32-7
M. Wt: 315.39
InChI Key: WDWQRHMTFYQBOA-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide: is a synthetic organic compound characterized by its unique structural features, including a benzodioxin ring and a sulfanylacetamide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step often involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions to form the benzodioxin ring.

    Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This can be achieved by reacting the benzodioxin intermediate with a thiol derivative, such as 3-methylthiophenol, under nucleophilic substitution conditions.

    Acetamide Formation: The final step involves the formation of the acetamide group. This is typically done by reacting the sulfanyl intermediate with chloroacetyl chloride in the presence of a base, followed by amination to introduce the acetamide functionality.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, nitric acid, or sulfuric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research has focused on its potential anti-inflammatory, antimicrobial, and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. For example, its potential anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase (COX) enzymes, while its anticancer activity might involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)sulfanyl]acetamide: Similar structure but with a different position of the methyl group on the phenyl ring.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-chlorophenyl)sulfanyl]acetamide: Similar structure but with a chlorine substituent instead of a methyl group.

Uniqueness

What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide apart is its specific combination of the benzodioxin ring and the 3-methylphenylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-12-3-2-4-14(9-12)22-11-17(19)18-13-5-6-15-16(10-13)21-8-7-20-15/h2-6,9-10H,7-8,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWQRHMTFYQBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321817
Record name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085518
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

328287-32-7
Record name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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